4-(4-Fluoro-3-methylphenyl)but-3-en-2-one
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Overview
Description
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11FO It is a derivative of butenone, featuring a fluorine and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate ketone under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: This compound shares the fluorine and methyl groups on the phenyl ring but differs in its functional group.
3-Fluoro-4-methylphenyl isocyanate: Another similar compound with the same substituents on the phenyl ring but containing an isocyanate group
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
1571074-32-2 |
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Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(E)-4-(4-fluoro-3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h3-7H,1-2H3/b4-3+ |
InChI Key |
NTFPLLMPEQZHMP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)C)F |
Origin of Product |
United States |
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